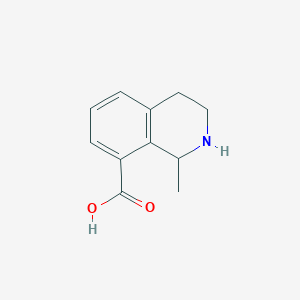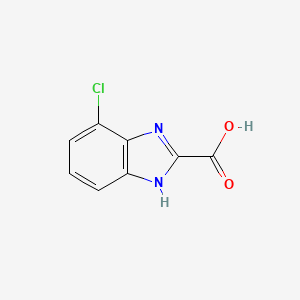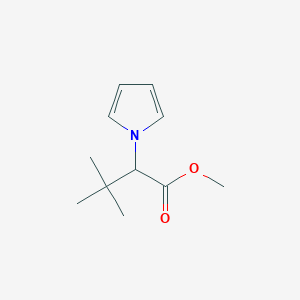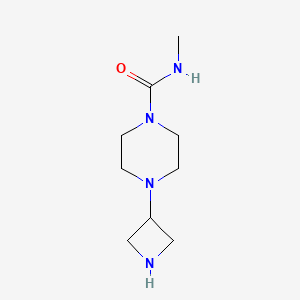
N2-Methyl-N2-phenylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-N2-phenylpyridine-2,5-diamine is a heterocyclic aromatic compound that consists of a pyridine ring substituted with two amino groups and two phenyl groups. This compound has gained attention due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-N2-phenylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with methyl iodide and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N2-Methyl-N2-phenylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2-Methyl-N2-phenylpyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized as a stabilizer in the manufacturing of synthetic materials
Mechanism of Action
The mechanism of action of N2-Methyl-N2-phenylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N2-Phenylpyridine-2,5-diamine
- N2-Methylpyridine-2,5-diamine
Comparison: N2-Methyl-N2-phenylpyridine-2,5-diamine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to N2-Phenylpyridine-2,5-diamine, the methyl group adds steric hindrance and electronic effects, potentially altering the compound’s properties. Similarly, the phenyl group in this compound can enhance its stability and interaction with biological targets compared to N2-Methylpyridine-2,5-diamine .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-N-methyl-2-N-phenylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3 |
InChI Key |
LFKITGZYAOJNQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)






![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
